molecular formula C17H12N4OS B5801442 2-[(2-methyl-8-quinolinyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

2-[(2-methyl-8-quinolinyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

Cat. No. B5801442
M. Wt: 320.4 g/mol
InChI Key: CFZSQBMLKREDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methyl-8-quinolinyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one, also known as MQPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MQPT has been found to have various biochemical and physiological effects, making it a useful tool for studying different biological processes.

Mechanism of Action

2-[(2-methyl-8-quinolinyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one works by binding to the DNA and RNA of cells, which can lead to the inhibition of various cellular processes. It has been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair. 2-[(2-methyl-8-quinolinyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(2-methyl-8-quinolinyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of topoisomerase activity. It has also been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-methyl-8-quinolinyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one in lab experiments is its ability to bind to DNA and RNA, making it a useful tool for studying various biological processes. However, one limitation is that it may have off-target effects, meaning it may bind to other molecules in addition to DNA and RNA, leading to unintended consequences.

Future Directions

There are several potential future directions for research involving 2-[(2-methyl-8-quinolinyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one. One area of interest is its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells. Further studies could explore its efficacy in different types of cancer and in combination with other drugs. Another potential direction is its use as an antimicrobial agent, as it has shown promising results in inhibiting the growth of bacteria and fungi. Additionally, further research could explore its mechanism of action and potential off-target effects.

Synthesis Methods

2-[(2-methyl-8-quinolinyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one can be synthesized through a multistep process involving the reaction of 2-methyl-8-quinolinecarboxaldehyde, thiourea, and 2-bromoacetyl bromide. The resulting product is then treated with ammonium acetate and acetic anhydride to obtain the final compound.

Scientific Research Applications

2-[(2-methyl-8-quinolinyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one has been used in various scientific research studies due to its ability to bind to DNA and RNA. It has been found to inhibit the growth of cancer cells and has potential applications in cancer therapy. 2-[(2-methyl-8-quinolinyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one has also been studied for its antimicrobial properties and has shown promising results in inhibiting the growth of bacteria and fungi.

properties

IUPAC Name

2-[(2-methylquinolin-8-yl)amino]pyrido[3,2-e][1,3]thiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS/c1-10-7-8-11-4-2-6-13(14(11)19-10)20-17-21-15(22)12-5-3-9-18-16(12)23-17/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZSQBMLKREDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2NC3=NC(=O)C4=C(S3)N=CC=C4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-methylquinolin-8-yl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

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